1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Description
This compound is a protected pyrimidine nucleoside analog featuring a bis(4-methoxyphenyl)-phenylmethyl (DMT) group, a hydroxyl-methoxy-substituted oxolane (tetrahydrofuran) ring, and a 5-iodo-substituted pyrimidine-2,4-dione core. The DMT group serves as a protective moiety for hydroxyl groups during oligonucleotide synthesis, while the iodine atom at the 5-position enhances its utility in cross-coupling reactions or as a radiolabeling site . Its molecular weight (estimated ~700–750 g/mol based on analogs) and solubility are influenced by the hydrophobic DMT group and polar hydroxyl/methoxy substituents .
Properties
Molecular Formula |
C31H31IN2O8 |
|---|---|
Molecular Weight |
686.5 g/mol |
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31IN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37) |
InChI Key |
VYNNFLLSYDWMCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved by methylation to form 2’-O-methyl-uridine.
Iodination at the 5-position: This step introduces the iodine atom at the 5-position of the uridine ring.
Protection of the 5’-hydroxyl group:
Each of these steps requires specific reagents and conditions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while iodination can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common for nucleoside analogs.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, or halides, often in the presence of a base.
Oxidation and reduction reactions: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative .
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in the substituents on the pyrimidine ring and the protecting groups on the sugar moiety.
*Estimated based on analogs in .
Physicochemical Properties
- Solubility : DMT-protected compounds (e.g., target compound, 5-methyl analog) exhibit low aqueous solubility due to the hydrophobic DMT group, requiring organic solvents (THF, dioxane) for handling .
- Stability : Sensitive to light and moisture; storage at -20°C under inert atmosphere is recommended for DMT-protected analogs .
- Reactivity: The 5-iodo substituent enables site-specific modifications (e.g., Sonogashira coupling) compared to methyl or ethoxy groups, which are inert under similar conditions .
Key Research Findings
- Protecting Group Efficiency : DMT groups in analogs (e.g., ) enhance stability during solid-phase synthesis but require acidic conditions for removal, limiting compatibility with acid-sensitive moieties .
- Iodine vs. Methyl Substituents : 5-Iodo derivatives show superior reactivity in palladium-mediated reactions compared to 5-methyl analogs, enabling diverse functionalization .
- Thermodynamic Stability : Hydroxyl and methoxy groups on the oxolane ring improve hydrogen-bonding interactions in oligonucleotide duplexes, as observed in related DMT-protected nucleosides .
Biological Activity
The compound 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione, also known as a derivative of iodopyrimidine, possesses significant biological activity that has been the subject of various studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrimidine core and a methoxy-substituted oxolane moiety. The presence of iodine in the structure is particularly noteworthy, as iodine-containing compounds often exhibit unique biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C22H24I N3O6 |
| Molecular Weight | 501.34 g/mol |
| CAS Number | 153631-19-7 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Specifically, it has been shown to inhibit enzymes involved in nucleotide metabolism. For instance, studies indicate that it acts as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the degradation of pyrimidines and the chemotherapeutic agent 5-fluorouracil .
Biological Activity
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione exhibits several notable biological activities:
1. Antitumor Activity
Research has demonstrated that iodopyrimidine derivatives can induce apoptosis in cancer cells. The compound's ability to inhibit DPD may enhance the efficacy of fluoropyrimidine-based chemotherapy by increasing the bioavailability of these drugs .
2. Antimicrobial Properties
Iodine-containing compounds are well-known for their antimicrobial effects. This compound has shown potential against biofilms associated with chronic wounds, suggesting its utility in wound care management . The mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.
3. Enzyme Inhibition
The inhibition of DPD not only affects cancer therapy but also has implications in treating conditions associated with pyrimidine metabolism disorders . This inhibition can lead to altered cellular proliferation rates and metabolic pathways.
Case Studies
Several studies have investigated the biological effects of similar iodinated pyrimidine compounds:
- Study on Antitumor Effects : A study published in Cancer Research demonstrated that iodinated pyrimidines can sensitize tumor cells to chemotherapy by modulating DPD activity. This suggests that derivatives like 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione could be developed as adjunct therapies for enhancing chemotherapeutic efficacy .
- Antimicrobial Efficacy : Research highlighted in Journal of Antimicrobial Chemotherapy showed that iodine compounds effectively reduce biofilm formation in Staphylococcus aureus, a common pathogen in chronic wounds. The study emphasized the importance of iodine's multifaceted interactions with microbial cells .
Q & A
Q. What are the key structural features of this compound that suggest potential biological activity?
The compound contains three critical motifs:
- A bis(4-methoxyphenyl)-phenylmethoxy group, which enhances lipophilicity and membrane permeability.
- A 4-hydroxy-3-methoxyoxolan-2-yl sugar-like moiety, facilitating interactions with nucleic acid-binding proteins.
- A 5-iodopyrimidine-2,4-dione core, a halogenated pyrimidine derivative known for antiviral and anticancer properties.
Structural analogs (e.g., 5-methyluracil, 7-hydroxyflavone) demonstrate antimicrobial, antioxidant, and anticancer activities, suggesting similar potential here . The iodine atom at the 5-position may enhance binding to viral enzymes via halogen bonding .
| Compound Analogs | Structural Features | Observed Activity |
|---|---|---|
| 5-Methyluracil | Pyrimidine derivative | Anticancer |
| 7-Hydroxyflavone | Bicyclic hydroxyl groups | Antioxidant |
Q. What synthetic routes are commonly employed for similar nucleoside analogs?
Nucleoside analogs are typically synthesized via:
- Glycosylation : Coupling a sugar moiety (e.g., oxolane) with a heterocyclic base (e.g., pyrimidine).
- Protecting group strategies : Use of tert-butyldimethylsilyl (TBS) or trityl groups to shield reactive hydroxyls during synthesis .
- Post-synthetic modifications : Halogenation (e.g., iodination) at the pyrimidine 5-position.
For this compound, stereochemical control during glycosylation and deprotection of methoxy groups are critical challenges .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis to address low yield or stereochemical issues?
- Step-wise optimization : Adjust reaction temperatures and catalysts (e.g., Lewis acids for glycosylation).
- Protecting group selection : Replace TBS with photolabile groups to simplify deprotection .
- Chromatographic purification : Use reverse-phase HPLC to isolate stereoisomers.
- In-line analytics : Implement FTIR or NMR monitoring to track intermediate formation .
Example: A related compound achieved 85% yield by replacing TBS with acetyl groups in the sugar moiety .
Q. What methodologies resolve contradictions in biological activity data for structural analogs?
Contradictions often arise from:
- Structural variations (e.g., methoxy vs. hydroxy groups altering target affinity).
- Assay conditions (e.g., cell-line specificity in antiviral studies).
Recommended approaches :
- Dose-response profiling : Compare IC₅₀ values across multiple assays.
- Structural activity relationship (SAR) studies : Systematically modify substituents (e.g., replace iodine with bromine) and test activity .
- Meta-analysis : Cross-reference data from crystallography (e.g., ) and enzymatic assays to identify binding discrepancies.
Q. What strategies enhance target specificity in analog design?
- Bioisosteric replacement : Substitute the iodine atom with bulkier halogens (e.g., astatine) to improve steric complementarity with target enzymes .
- Prodrug approaches : Mask the 4-hydroxy group with ester linkages for selective activation in target tissues .
- Conformational restriction : Introduce bicyclic structures to the oxolan ring to lock the compound in a bioactive conformation .
Q. Which advanced techniques confirm structural integrity and purity?
- X-ray crystallography : Resolve stereochemistry (e.g., used single-crystal studies with R factor < 0.05).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (±1 ppm accuracy).
- 2D NMR (COSY, HSQC) : Assign proton and carbon environments, particularly for methoxy and hydroxyl groups .
Q. How can computational methods predict reactivity and mechanism of action?
- Molecular docking : Simulate binding to HIV reverse transcriptase using AutoDock Vina (e.g., suggests affinity for nucleotide-binding pockets).
- Density functional theory (DFT) : Calculate iodine’s electrostatic potential to predict halogen-bonding strength .
- MD simulations : Model stability in biological membranes based on logP values derived from the bis(4-methoxyphenyl) group .
Q. What experimental approaches validate biological target interactions?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to viral enzymes (e.g., KD < 1 µM indicates high affinity).
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts .
- Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution (e.g., ’s phosphino-propanenitrile intermediate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
